Cas no 96-88-8 (Mepivacaine)

Mepivacaine structure
Mepivacaine structure
상품 이름:Mepivacaine
CAS 번호:96-88-8
MF:C15H22N2O
메가와트:246.347983837128
MDL:MFCD00243006
CID:805619
PubChem ID:4062

Mepivacaine 화학적 및 물리적 성질

이름 및 식별자

    • N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide
    • 2-Piperidinecarboxamide,N-(2,6-dimethylphenyl)-1-methyl-
    • Mepivacaine
    • Carbocaine
    • DL-Mepivacaine
    • Scandicain
    • Scandicaine
    • Mepivacaina
    • Mepivacainum
    • Mepicaine
    • Polocaine
    • Mepivicaine
    • Mepivacainum [INN-Latin]
    • Mepivacaina [INN-Spanish]
    • (+-)-1-Methyl-2',6'-pipecoloxylidide
    • Mepivacaine [INN:BAN]
    • N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide
    • 1-METHYL-2',6'-PIPECOLOXYLIDIDE
    • 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-
    • N-Methyl-2-pipecolic acid, 2,6-xylidide
    • 2',6'-Pipec
    • 2′,6′-Pipecoloxylidide, 1-methyl- (6CI, 8CI)
    • N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide (ACI)
    • (±)-Mepivacaine
    • 1-Methyl-2′,6′-pipecoloxylidide
    • DL
    • APF 135
    • Carbocain
    • Carbocaine-V
    • MepiSV
    • MeSH ID: D008619
    • Scandinibsa
    • Tevacaine
    • BSPBio_003297
    • Scandicane
    • DTXCID803259
    • NCGC00018284-06
    • AB00053769_13
    • KBio1_001914
    • MEPIVACAINE [VANDF]
    • EN300-7359348
    • KBio2_004528
    • 2',6'-Pipecoloxylidide, 1-methyl-
    • Spectrum3_001629
    • Mepivacaine, 1mg/ml in Methanol
    • Carboplyin Dental
    • BRD-A03216249-003-12-8
    • Mepivacaina (INN-Spanish)
    • SBI-0052814.P002
    • Spectrum2_001656
    • AKOS015889304
    • KBio3_002517
    • Mepivacainum (INN-Latin)
    • s5392
    • DivK1c_006970
    • EINECS 202-543-0
    • BDBM50417964
    • (.+/-.)-Mepivacaine
    • N-Methylhexahydro-2-picolinic acid, 2,6-dimethylanilide
    • HY-B0517
    • SCHEMBL25314
    • (+/-)-Mepivacaine
    • Epitope ID:122686
    • Carboplyin Dental (TN)
    • BRD-A03216249-003-23-5
    • KBioGR_001092
    • CHEBI:6759
    • DB-343491
    • Q416760
    • MEPIVACAINE [WHO-DD]
    • GTPL7224
    • N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboximidic acid
    • SpecPlus_000874
    • N-Methyl-2-pipecolic acid, 2,6-dimethylanilide
    • KBioSS_001960
    • N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide #
    • Q-100290
    • N01BB03
    • DB00961
    • DTXSID9023259
    • NCGC00018284-05
    • Mepivacaine (INN)
    • (.+/-.)-1-Methyl-2',6'-pipecoloxylidide
    • C07528
    • BRD-A03216249-003-02-9
    • NCGC00018284-03
    • AB00053769_12
    • (+/-)-1-METHYL-2',6'-PIPECOLOXYLIDIDE
    • Spectrum_001480
    • HMS3886E04
    • MLS006011662
    • AC-9857
    • 2-PIPERIDINECARBOXAMIDE, N-(2,6-DIMETHYLPHENYL)-1-METHYL-, (+/-)-
    • D08181
    • FS-3679
    • CCG-266926
    • KBio2_007096
    • NS00000534
    • Mepihexal
    • N-(2 pound not6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide
    • CS-0009492
    • KBio2_001960
    • Spectrum5_001354
    • 5-22-01-00223 (Beilstein Handbook Reference)
    • UNII-B6E06QE59J
    • CHEMBL1087
    • MEPIVACAINE [MI]
    • NCGC00089774-02
    • BRD-A03216249-003-24-3
    • NCGC00018284-02
    • SMR004703413
    • APF-135
    • S-Ropivacaine Mesylate
    • Spectrum4_000596
    • SPBio_001811
    • MEPIVACAINE [INN]
    • Z1741980843
    • B6E06QE59J
    • 22801-44-1
    • 96-88-8
    • MFCD00243006
    • BRN 0211230
    • MDL: MFCD00243006
    • 인치: 1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)
    • InChIKey: INWLQCZOYSRPNW-UHFFFAOYSA-N
    • 미소: O=C(C1CCCCN1C)NC1C(C)=CC=CC=1C

계산된 속성

  • 정밀분자량: 246.173213330g/mol
  • 동위원소 질량: 246.173213330g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 18
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 282
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 32.299
  • 소수점 매개변수 계산 참조값(XlogP): 1.9

실험적 성질

  • 색과 성상: Powder
  • 밀도: 0.9978 (rough estimate)
  • 융해점: 150-151°
  • 비등점: 389.35°C (rough estimate)
  • 굴절률: 1.6280 (estimate)
  • LogP: 2.2

Mepivacaine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
M225078-100mg
Mepivacaine
96-88-8
100mg
$ 59.00 2023-09-07
ChemScence
CS-0009492-500mg
Mepivacaine
96-88-8 ≥98.0%
500mg
$80.0 2022-04-26
TRC
M225078-500mg
Mepivacaine
96-88-8
500mg
$ 75.00 2023-04-15
Enamine
EN300-7359348-0.5g
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
96-88-8 90%
0.5g
$23.0 2023-07-07
S e l l e c k ZHONG GUO
S5392-25mg
Mepivacaine
96-88-8 98%
25mg
¥794.84 2023-09-15
Enamine
EN300-7359348-25.0g
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
96-88-8 90%
25.0g
$124.0 2023-07-07
Enamine
EN300-7359348-0.05g
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
96-88-8 90%
0.05g
$20.0 2023-07-07
Enamine
EN300-7359348-5.0g
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
96-88-8 90%
5.0g
$35.0 2023-07-07
abcr
AB443302-1 g
N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide, 95%; .
96-88-8 95%
1g
€51.80 2022-03-02
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP80159-5mg
Mepivacaine
96-88-8 98.0%
5mg
¥100 2021-05-07

Mepivacaine 합성 방법

합성회로 1

반응 조건
참조
An efficient and practical synthesis of ropivacaine hydrochloride under ultrasound irradiation
Li, Sai; Meng, Wenqi; Fu, Xiaobin; Liu, Li; Zhang, Jingzheng; et al, Latin American Journal of Pharmacy, 2013, 32(8), 1258-1262

합성회로 2

반응 조건
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol ;  70 °C
참조
Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy
Suveges, Nicolas S.; de Souza, Rodrigo O. M. A.; Gutmann, Bernhard ; Kappe, C. Oliver, European Journal of Organic Chemistry, 2017, 2017(44), 6511-6517

합성회로 3

반응 조건
참조
Kinetics of one-step mepivacaine synthesis on polymers containing Pd-nanoparticles
Abdullaev, M. G., Pharmaceutical Chemistry Journal, 2019, 52(10), 865-867

합성회로 4

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
참조
Optical isomers of mepivacaine and bupivacaine
Tullar, Benjamin F., Journal of Medicinal Chemistry, 1971, 14(9), 891-2

합성회로 5

반응 조건
참조
Flow Chemistry Supporting Access to Drugs in Developing Countries
Sagandira, Cloudius R.; Watts, Paul, Topics in Medicinal Chemistry, 2021, 38, 391-419

합성회로 6

반응 조건
참조
Preparation of lidocaine, bipuvacaine, mepivacaine, trimecaine, and pyromecaine by reductive acylation on palladium catalysts
Abdullaev, M. G.; Klyuev, M. V.; Abdullaeva, Z. Sh.; Kurbanov, B. K.; Idrisova, A. N., Pharmaceutical Chemistry Journal, 2008, 42(6), 357-359

합성회로 7

반응 조건
1.1 Reagents: Oxygen ;  42 h, rt
1.2 Solvents: Methanol ;  12 h, 60 °C
참조
Radical Fixation of Functionalized Carbon Resources: α-sp3C-H Carbamoylation of Tertiary Amines with Aryl Isocyanates
Yoshimitsu, Takehiko; Matsuda, Kenichi; Nagaoka, Hiroto; Tsukamoto, Koji; Tanaka, Tetsuaki, Organic Letters, 2007, 9(24), 5115-5118

Mepivacaine Raw materials

Mepivacaine Preparation Products

추천 기사

추천 공급업체
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Changzhou Guanjia Chemical Co., Ltd
Enjia Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Enjia Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Jinhuan Chemical CO., LTD.
Taizhou Jiayin Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Taizhou Jiayin Chemical Co., Ltd